N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A novel naphthyridine derivative exhibited significant anticancer activity against human melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations, mediated through the upregulation of death receptors and scaffold proteins. The compound's activity underscores its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Molecular Structure Analysis
The crystal structure of related naphthyridine compounds provides insights into their molecular interactions. For instance, intermolecular hydrogen bonds and π–π stacking interactions were observed, suggesting a basis for their biological activity. Such structural analyses contribute to understanding the molecular basis of their pharmacological properties (Nishijima et al., 2010).
Chemical Synthesis and Reactivity
Research on novel annulated products from aminonaphthyridinones shows the versatility of these compounds in chemical synthesis. Such studies explore their reactivity, providing a foundation for developing new synthetic methodologies that could be applied in medicinal chemistry (Deady & Devine, 2006).
Electronic Structure and Optical Properties
Studies on the electronic structure, electronic absorption spectra, and nonlinear optical (NLO) properties of naphthyridine derivatives reveal their potential in material science. Such research contributes to the development of new materials with specific optical properties, which could be useful in technology applications like sensors and optical switches (Halim & Ibrahim, 2017).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of new naphthyridine derivatives for their antimicrobial and antioxidant activities highlight their potential as leads for developing new therapeutics. Such studies are crucial for discovering novel agents that can combat microbial resistance and oxidative stress-related diseases (Dang Thi et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with thevanilloid receptor 1 (VR1 or TRPV1) , a membrane-bound, nonselective cation channel expressed by peripheral sensory neurons .
Mode of Action
Based on its structural similarity to knownTRPV1 antagonists , it may interact with its targets by binding to the TRPV1 receptor, thereby inhibiting its function .
Biochemical Pathways
Trpv1 antagonists are known to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain , suggesting that this compound may affect pain signaling pathways.
Result of Action
Based on its potential role as a trpv1 antagonist, it may help in reducing pain signals, thereby providing relief from inflammatory and neuropathic pain .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-4-3-9-28(14-15)24(29)19-13-25-23-18(7-5-16(2)26-23)22(19)27-17-6-8-20-21(12-17)31-11-10-30-20/h5-8,12-13,15H,3-4,9-11,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZPKCJMHZOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.